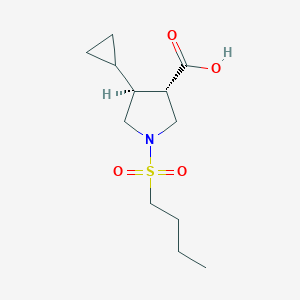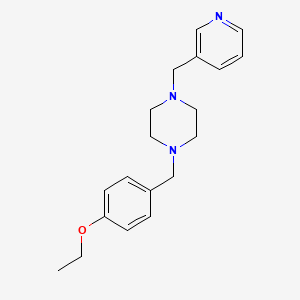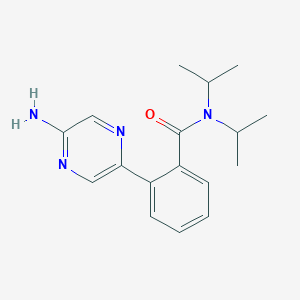
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid, also known as Boc-CPy-ONH2, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in drug discovery and development. This molecule has a unique structure that makes it an attractive target for researchers looking to develop new drugs for a variety of medical conditions.
Mecanismo De Acción
The mechanism of action of (3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid is not fully understood, but it is thought to work by binding to specific targets in the body and modulating their activity. This can lead to changes in biochemical and physiological processes that can be beneficial for the treatment of various medical conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzymes and modulation of receptor activity. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid is its unique structure, which makes it an attractive target for drug discovery and development. However, its synthesis can be challenging, and it may not be suitable for use in certain lab experiments due to its potential toxicity and other limitations.
Direcciones Futuras
There are several future directions for research involving (3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its potential applications in the treatment of various medical conditions, including pain, inflammation, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid can be synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of the cyclopropyl ring, which is achieved through the reaction of a cyclopropylcarbinol derivative with a strong acid catalyst. The resulting cyclopropyl ketone is then reacted with a protected amino acid derivative to form the desired product.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(butylsulfonyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against several targets, including enzymes and receptors, making it a promising candidate for the development of new drugs for a variety of medical conditions.
Propiedades
IUPAC Name |
(3S,4S)-1-butylsulfonyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-2-3-6-18(16,17)13-7-10(9-4-5-9)11(8-13)12(14)15/h9-11H,2-8H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAFGDRQHQCWCB-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C(C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-piperidin-3-ylbenzoyl)-2-azaspiro[4.4]nonane](/img/structure/B5687349.png)
![8-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5687350.png)


![N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5687386.png)

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)


![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)